Methyl 5-bromothiophene-2-carboxylate physical properties
Methyl 5-bromothiophene-2-carboxylate physical properties
An In-Depth Technical Guide to Methyl 5-bromothiophene-2-carboxylate
Authored by a Senior Application Scientist
This guide offers a comprehensive technical overview of Methyl 5-bromothiophene-2-carboxylate, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, field-proven experimental protocols, and critical insights into its reactivity and applications.
Introduction: A Versatile Heterocyclic Intermediate
Methyl 5-bromothiophene-2-carboxylate (CAS No. 62224-19-5) is a substituted thiophene derivative whose value lies in its bifunctional nature. The molecule incorporates a nucleophilic thiophene ring, an electrophilic site at the bromine-substituted carbon, and a readily modifiable methyl ester group. This specific arrangement of functional groups makes it an exceptionally useful precursor for the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1] The bromine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the methyl ester provides a site for further derivatization, such as amidation or hydrolysis.[2][3] Its derivatives have been explored for various biological activities, including potential as spasmolytic agents and antibacterial compounds against extensively drug-resistant (XDR) Salmonella Typhi.[3][4]
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of Methyl 5-bromothiophene-2-carboxylate are summarized below, compiled from verified supplier and database sources.
Core Physical and Chemical Properties
The compound is typically a white to light yellow solid at room temperature, necessitating specific storage conditions to ensure its long-term stability.
| Property | Value | Source(s) |
| CAS Number | 62224-19-5 | [5] |
| Molecular Formula | C₆H₅BrO₂S | [5][6] |
| Molecular Weight | 221.07 g/mol | [5][6] |
| Appearance | White to light yellow powder or crystal | [7] |
| Melting Point | 60-64 °C (Typical); 87-88 °C also reported | [7][8] |
| Boiling Point | 251.8 to 251.9 °C at 760 mmHg | [6][9] |
| Density | ~1.7 g/cm³ | [9] |
| Flash Point | 106.1 °C | [8][9] |
| Purity | >97% (Typical commercial grades) | [10] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C |
Spectroscopic Fingerprint for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of Methyl 5-bromothiophene-2-carboxylate.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct doublets in the aromatic region corresponding to the two protons on the thiophene ring, with a coupling constant (J) of approximately 4 Hz, characteristic of vicinal coupling in a thiophene system. A singlet in the upfield region (~3.8-3.9 ppm) corresponds to the three protons of the methyl ester group.[5]
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Mass Spectrometry (GC-MS): The mass spectrum exhibits a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) and the (M+2)+ peak will appear in an approximate 1:1 ratio, confirming the presence of a single bromine atom.[5]
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Infrared (IR) Spectroscopy: Key absorption bands include a strong C=O stretching vibration for the ester carbonyl group (typically around 1720 cm⁻¹), C-O stretching vibrations, and characteristic peaks for the C-H and C=C bonds of the aromatic thiophene ring.
Synthesis and Purification: A Validated Protocol
The most direct and widely used method for preparing Methyl 5-bromothiophene-2-carboxylate is the acid-catalyzed esterification of its corresponding carboxylic acid. This process is reliable and scalable.
Workflow for Synthesis via Fischer Esterification
The diagram below outlines the straightforward conversion of the carboxylic acid precursor to the target methyl ester.
Caption: Fischer esterification workflow for Methyl 5-bromothiophene-2-carboxylate synthesis.
Step-by-Step Experimental Protocol: Esterification
This protocol is adapted from established literature procedures for the esterification of 5-bromothiophene-2-carboxylic acid.[11]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromothiophene-2-carboxylic acid (1.0 equivalent) in an excess of methanol (which acts as both solvent and reagent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24-30 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Pour the residue into water and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel flash column chromatography or recrystallization to yield the pure methyl ester.[11]
Reactivity and Key Synthetic Transformations
The synthetic utility of Methyl 5-bromothiophene-2-carboxylate stems from the orthogonal reactivity of its C-Br bond and ester functionality.
The C-Br Bond: A Gateway to Complexity via Cross-Coupling
The bromine atom at the 5-position is the most reactive site for transformations, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a paramount example, enabling the formation of a C-C bond between the thiophene ring and various aryl or vinyl groups.[3][12]
-
Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) catalyst, (2) Transmetallation of the organic group from a boronic acid (or ester) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] This reaction's tolerance for a wide range of functional groups makes it a cornerstone of modern drug discovery.[3]
Synthetic Potential Overview
The following diagram illustrates the primary reaction pathways available for this versatile building block.
Caption: Key reaction pathways for Methyl 5-bromothiophene-2-carboxylate.
Protocol Example: Suzuki Cross-Coupling Reaction
This protocol provides a general framework for coupling an arylboronic acid with Methyl 5-bromothiophene-2-carboxylate.[2][3]
-
Reagent Setup: In a reaction vessel, combine Methyl 5-bromothiophene-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 5 mol%), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).
-
Solvent System: Add a suitable degassed solvent system, often a mixture such as toluene/ethanol/water.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Causality Note: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to reflux (e.g., 90°C) and stir for several hours until TLC indicates the consumption of the starting material.
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate. The final product is typically purified using column chromatography.[2]
Safety and Handling
As with any laboratory chemical, proper handling is essential for safety.
-
GHS Hazard Statements: Methyl 5-bromothiophene-2-carboxylate is associated with the following hazards:
-
Precautionary Statements: Adherence to standard safety protocols is advised:
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
Conclusion
Methyl 5-bromothiophene-2-carboxylate stands out as a high-value, versatile intermediate for chemical synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthetic protocols make it a reliable component in multi-step syntheses. The ability to selectively functionalize either the C-Br bond via cross-coupling or the ester group allows for the construction of diverse and complex molecular architectures, solidifying its importance in the toolkit of medicinal and materials chemists.
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